CPI-637 belongs to the class of 1,5-benzodiazepines. This group of molecules is known for its interaction with GABA receptors in the central nervous system PubChem, National Institutes of Health (NIH): ). GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter, and drugs that target GABA receptors can have various effects, including anxiolytic (anti-anxiety) and sedative properties.
Due to its structural similarity to other known 1,5-benzodiazepine compounds, CPI-637 might be investigated for its potential effects on anxiety disorders. However, further research is needed to confirm its specific mechanism of action and efficacy.
CPI-637 is a selective and potent inhibitor of the cyclic-AMP response element binding protein and adenoviral E1A binding protein of 300 kilodaltons, both of which are bromodomain-containing proteins. This compound is notable for its ability to selectively target these proteins, which play critical roles in various cellular processes, particularly in cancer biology and gene regulation. CPI-637 has been shown to exhibit significant potential in scientific research applications due to its high selectivity and potency against these targets, making it a valuable tool for studying their specific roles in biological processes and disease mechanisms .
CPI-637 exerts its biological effects primarily by inhibiting the bromodomains of cyclic-AMP response element binding protein and adenoviral E1A binding protein of 300 kilodaltons. This inhibition disrupts the interaction between these proteins and acetylated histones, leading to alterations in gene expression. Notably, CPI-637 has been shown to affect the expression of oncogenic MYC and other key regulatory proteins, contributing to its therapeutic potential in cancer treatment . Additionally, CPI-637 has demonstrated promise as a bifunctional latency-reversing agent for HIV-1 by reactivating latent virus reservoirs without causing significant cytotoxicity to surrounding cells .
The synthesis of CPI-637 involves multiple steps:
In industrial settings, these synthetic routes are scaled up while optimizing reaction conditions to maximize yield and purity.
CPI-637 has several applications in scientific research and potential therapeutic contexts:
Studies have shown that CPI-637 interacts selectively with bromodomains, particularly those of cyclic-AMP response element binding protein and adenoviral E1A binding protein. It demonstrates over 700-fold selectivity against other bromodomain-containing proteins like BRD4, indicating its potential for targeted therapeutic development . Interaction assays such as surface plasmon resonance have been utilized to characterize these interactions further.
CPI-637 can be compared with several similar compounds that also target bromodomains:
Compound Name | Target | Selectivity | Unique Features |
---|---|---|---|
ICG-001 | Cyclic-AMP response element binding protein | Moderate | Different selectivity profile compared to CPI-637 |
Birabresib | Bromodomain-containing proteins | Broad range | Targets multiple bromodomains |
I-BET151 | Bromodomain-containing proteins | Selective | Varies in pharmacokinetic properties |
CPI-637 is unique due to its high selectivity for cyclic-AMP response element binding protein and adenoviral E1A binding protein of 300 kilodaltons, which distinguishes it from other inhibitors that may have broader or different target profiles. This specificity makes CPI-637 particularly valuable for investigating the distinct roles of these proteins in various biological contexts .
CPI-637 possesses the molecular formula C22H22N6O with a molecular weight of 386.45 grams per mole [1] [3] [6]. The compound is systematically named as (4R)-4-methyl-6-(1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-5-yl)-4,5-dihydro-1H-benzo[b] [1] [4]diazepin-2(3H)-one [1] [6]. The molecular composition reveals a complex heterocyclic structure containing 22 carbon atoms, 22 hydrogen atoms, 6 nitrogen atoms, and 1 oxygen atom [1] [3].
The Chemical Abstracts Service registry number for CPI-637 is 1884712-47-3 [1] [3] [6]. The compound exhibits a well-defined molecular architecture that contributes to its selective bromodomain inhibitory properties [2] [4]. Mass spectrometric analysis confirms the exact molecular weight, which is consistent with the theoretical calculation based on its elemental composition [3] [7].
Parameter | Value |
---|---|
Molecular Formula | C22H22N6O |
Molecular Weight | 386.45 g/mol |
Chemical Abstracts Service Number | 1884712-47-3 |
International Union of Pure and Applied Chemistry Name | (4R)-4-methyl-6-(1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-5-yl)-4,5-dihydro-1H-benzo[b] [1] [4]diazepin-2(3H)-one |
CPI-637 features a distinctive 1,5-benzodiazepinone core structure that serves as the primary scaffold for its biological activity [2] [4]. The benzodiazepinone framework consists of a seven-membered diazepine ring fused to a benzene ring, with a carbonyl group at position 2 creating the characteristic lactam functionality [8] [22]. This structural motif is critical for the compound's ability to interact with bromodomain proteins through specific hydrogen bonding patterns [8].
X-ray crystallographic studies reveal that the 4,5-dihydrobenzodiazepinone ring adopts a specific conformation when bound to the CREBBP bromodomain [8] [22]. The structural analysis demonstrates that the benzodiazepinone scaffold forms two hydrogen bonds with asparagine residue N1168 in the target protein [8]. The amide carbonyl oxygen participates in hydrogen bonding with water molecules in the ZA-channel, while the diazepine nitrogen atoms contribute to the overall binding affinity [8].
The benzodiazepinone ring system exhibits conformational flexibility, which is essential for selective binding to different bromodomain targets [8] [22]. Molecular dynamics simulations indicate that the ring can undergo conformational changes, including ring flipping, to accommodate binding to various bromodomain pockets [8]. This structural adaptability is a key feature that distinguishes CPI-637 from other bromodomain inhibitors [22].
The fused aromatic system extends the conjugation throughout the molecule, contributing to its overall stability and binding properties [19] [20]. The benzodiazepinone core provides a rigid framework that positions the substituent groups in optimal orientations for protein interactions [8] [22].
CPI-637 contains a single chiral center at position 4 of the benzodiazepinone ring, existing as the (4R)-enantiomer [1] [6] [23]. The stereochemical configuration is crucial for the compound's biological activity, as demonstrated by the significant difference in potency between the two enantiomers [9] [26] [27]. The (4R)-enantiomer exhibits potent inhibitory activity against CBP/EP300 bromodomains, while the opposite enantiomer shows greater than 200-fold loss in potency [27].
Optical rotation measurements confirm the stereochemical purity of CPI-637, with the compound displaying a specific rotation of [α]/D -39 to -49° when measured at a concentration of 1.0 in chloroform-d [6] [23]. This optical activity serves as a reliable indicator of the enantiomeric composition and confirms the predominance of the (4R)-configuration [23].
The stereochemical specificity arises from the precise spatial arrangement required for optimal binding to the target bromodomain proteins [9] [26]. Crystallographic studies demonstrate that only the (4R)-enantiomer can adopt the correct conformation for effective interaction with the acetyl-lysine binding pocket of bromodomain proteins [9]. The methyl group at the chiral center occupies a specific position that contributes to the overall binding affinity and selectivity profile [26].
Stereochemical Parameter | Value |
---|---|
Absolute Configuration | (4R) |
Optical Rotation [α]/D | -39 to -49° (c = 1.0, chloroform-d) |
Enantiomeric Selectivity | >200-fold difference in potency |
Chiral Centers | 1 |
The enantiomeric specificity of CPI-637 highlights the importance of three-dimensional molecular recognition in bromodomain inhibition [9] [26]. This stereochemical requirement ensures selective binding and contributes to the compound's favorable pharmacological profile [27].
CPI-637 appears as a white to beige solid powder under standard laboratory conditions [6] [23] [24]. The compound exhibits high chemical purity, typically greater than 98% as determined by high-performance liquid chromatography analysis [6] [23]. The physical form remains stable as a crystalline solid, facilitating handling and storage procedures [3] [24].
The compound demonstrates specific thermal properties, though precise melting point data has not been definitively established in the available literature [11]. Safety data sheets indicate that thermal decomposition does not occur under normal storage and handling conditions [11]. The compound exhibits stability under ambient conditions when stored appropriately [11] [15].
Chemical stability studies reveal that CPI-637 maintains its structural integrity over extended periods when stored at recommended temperatures [11] [15]. The compound shows compatibility with various organic solvents but requires protection from strong oxidizing agents, strong reducing agents, strong acids, and strong bases [11]. The stability profile supports its use in biochemical assays and research applications [12] [13].
Physical Property | Characteristic |
---|---|
Physical State | Solid powder |
Color | White to beige |
Purity | ≥98% (High-Performance Liquid Chromatography) |
Chemical Stability | Stable under normal conditions |
Storage Requirements | -20°C for long-term storage |
The compound's physical characteristics facilitate its preparation in various formulations for research applications [15] [24]. The solid-state properties ensure consistent performance in analytical procedures and biological assays [12] [13].
CPI-637 exhibits limited aqueous solubility, characteristic of many small-molecule bromodomain inhibitors [5] [7] [15]. The compound is essentially insoluble in water and ethanol, with solubility values less than 1 milligram per milliliter in these polar solvents [5] [7]. This hydrophobic nature reflects the compound's lipophilic character and aromatic ring systems [15].
In dimethyl sulfoxide, CPI-637 demonstrates good solubility, achieving concentrations of approximately 9.62 milligrams per milliliter (24.89 millimolar) with ultrasonic assistance [3] [10] [15]. This solubility in dimethyl sulfoxide makes it suitable for preparation of stock solutions in biochemical research [15]. Alternative solvent systems have been developed for specific applications, including formulations with polyethylene glycol 300, Tween-80, and saline for specialized research purposes [15].
The compound requires specific storage conditions to maintain stability and solubility characteristics [15]. Long-term storage at -20°C preserves the compound for up to three years as a powder, while storage at 4°C maintains stability for two years [15]. In solution form, the compound remains stable for six months at -80°C or one month at -20°C [15].
Solvent | Solubility | Notes |
---|---|---|
Water | <1 mg/mL | Insoluble |
Ethanol | <1 mg/mL | Insoluble or slightly soluble |
Dimethyl Sulfoxide | 9.62 mg/mL (24.89 mM) | Requires ultrasonic treatment |
Mixed Solvent Systems | Variable | Specialized formulations available |
The solubility profile influences the compound's bioavailability and experimental applications [15]. The requirement for organic solvents reflects the compound's molecular structure and physicochemical properties [5] [7]. These solubility characteristics are consistent with other members of the benzodiazepinone class of bromodomain inhibitors [15].
CPI-637 functions as a competitive acetyl-lysine antagonist that specifically targets the bromodomain acetyl-lysine binding pocket of CBP and EP300 [1] [2]. The compound operates through direct displacement of acetylated histone peptides from the bromodomain binding site, thereby disrupting the protein-chromatin interactions essential for transcriptional coactivation [1].
The inhibition mechanism involves CPI-637 binding to the same hydrophobic pocket that normally accommodates acetylated lysine residues on histone tails [2]. This competitive binding prevents CBP/EP300 from recognizing and binding to their natural acetyl-lysine substrates, effectively blocking the recruitment of these coactivators to chromatin [3]. The compound demonstrates time-reversible binding kinetics, indicating that the inhibition does not involve covalent modification of the target proteins [1].
Studies utilizing fluorescence recovery after photobleaching assays have demonstrated that CPI-637 treatment significantly reduces the recovery half-life of CBP bromodomain constructs from chromatin, confirming the compound's ability to displace CBP from its genomic binding sites [4]. The mechanism results in downstream effects including decreased histone H3K27 acetylation at promoter and enhancer regions, leading to transcriptional repression of CBP/EP300-dependent genes [3].
The molecular interactions between CPI-637 and CBP/EP300 bromodomains have been extensively characterized through X-ray crystallography and biochemical analyses [2] [5]. The compound forms multiple critical binding interactions within the bromodomain pocket, with the benzodiazepinone core serving as the primary anchoring element [2].
Key binding interactions include hydrogen bonding between the CPI-637 carbonyl oxygen and the conserved asparagine residue N1168 in the CBP bromodomain [5]. Additionally, the compound forms hydrogen bonds with water molecules in the ZA loop channel, which is a characteristic feature of bromodomain-ligand interactions [5]. The tetrahydroquinoline ring system of CPI-637 establishes favorable contacts with arginine residue R1173, contributing significantly to binding affinity and selectivity [6].
The compound occupies the acetyl-lysine binding pocket through its 4,5-dihydrobenzodiazepinone headgroup, which mimics the acetyl-lysine substrate [5]. The binding conformation reveals that CPI-637 adopts a curved molecular shape that optimizes interactions with both the hydrophobic shelf region and the polar water network within the binding pocket [2]. Surface plasmon resonance and isothermal titration calorimetry studies have confirmed high-affinity binding with dissociation constants in the nanomolar range for both CBP and EP300 [1].
The structural basis for dual CBP/EP300 targeting lies in the high sequence and structural homology between these bromodomains, particularly in the acetyl-lysine binding pocket region [1]. The compound shows excellent shape complementarity with the binding cavity, explaining its potent and selective inhibition of these closely related bromodomains [2].
The selectivity profile of CPI-637 for CBP/EP300 over other bromodomain family members is determined by specific structural features within the binding pocket architecture [1] [6]. The compound demonstrates over 700-fold selectivity for CBP/EP300 compared to BET family bromodomains, which is attributed to distinct amino acid differences in the binding site [1].
Critical selectivity determinants include the specific geometry of the ZA and BC loops that form the acetyl-lysine binding pocket [7]. The CBP/EP300 bromodomains possess unique spatial arrangements of these loops that accommodate the benzodiazepinone scaffold of CPI-637, while other bromodomain families have different loop conformations that are less favorable for binding [7].
The arginine residue R1173 in CBP (corresponding to R1137 in EP300) plays a crucial role in selectivity through specific electrostatic and hydrogen bonding interactions with CPI-637 [8]. This arginine residue is positioned differently in other bromodomain families, contributing to the selectivity profile [8]. Additionally, the hydrophobic shelf region formed by residues in the BC loop shows distinct characteristics in CBP/EP300 compared to BET bromodomains [7].
Structure-activity relationship studies have revealed that modifications to the CPI-637 scaffold can further enhance selectivity [6]. The benzodiazepinone ring system provides the optimal balance of hydrophobic and polar interactions specific to the CBP/EP300 binding pocket geometry [6]. The compound's selectivity is also influenced by the specific water network within the CBP/EP300 binding site, which differs from that found in other bromodomain subfamilies [5].
The thermodynamic profile of CPI-637 binding to CBP/EP300 bromodomains has been characterized using isothermal titration calorimetry and related biophysical techniques [1] [8]. The compound exhibits favorable binding thermodynamics with CBP showing a KD of 30 nM and EP300 showing a KD of 51 nM, indicating high-affinity interactions [1].
Binding kinetics studies reveal that CPI-637 displays rapid association and dissociation rates with both target bromodomains [4]. For CBP, the compound shows kon values of approximately 3.21 × 10⁵ M⁻¹s⁻¹ and kdis values of 1.42 × 10⁻² s⁻¹, while EP300 demonstrates comparable kinetic parameters [4]. These kinetic properties indicate that the compound does not exhibit slow binding kinetics despite the induced fit binding mode observed in structural studies [4].
The thermodynamic binding profile suggests that CPI-637 binding is primarily enthalpy-driven, with favorable hydrogen bonding and van der Waals interactions contributing to the overall binding energy [8]. The entropy component appears to be relatively favorable, likely due to the pre-organized conformation of the compound and displacement of ordered water molecules from the binding pocket [8].
Temperature dependence studies indicate that the binding affinity remains stable across physiologically relevant temperature ranges, suggesting robust thermodynamic stability of the protein-ligand complex [8]. Free energy calculations using molecular dynamics simulations have estimated binding free energies of approximately -90 kcal/mol for the CBP-CPI-637 complex, confirming the high-affinity nature of the interaction [8].
The bromodomain fold represents a conserved structural motif consisting of a left-handed four-helix bundle (αZ, αA, αB, αC) connected by variable loop regions [9] [7]. This BRD fold creates a characteristic hydrophobic pocket between the ZA and BC loops that serves as the acetyl-lysine recognition site [9] [7].
CPI-637 binding within the BRD fold involves multiple levels of molecular recognition that exploit the unique architectural features of the CBP/EP300 bromodomains [5]. The compound's benzodiazepinone core positions itself within the deep hydrophobic cavity formed by the four-helix bundle, making extensive contacts with the side chains lining this pocket [5].
The ZA loop region provides critical binding interactions through hydrogen bonding with conserved water molecules and direct contacts with polar residues [7]. The BC loop contributes to binding through hydrophobic interactions with the WPF shelf region, although this shelf has distinct characteristics in CBP/EP300 compared to BET bromodomains [7]. The αC helix provides the gatekeeper residue that helps define the shape and selectivity of the binding pocket [7].
Structural analysis reveals that CPI-637 binding induces minimal conformational changes in the BRD fold, suggesting that the compound is complementary to the native pocket architecture [5]. The compound occupies approximately 60-70% of the available binding pocket volume, providing an optimal balance between binding affinity and selectivity [5]. The binding mode preserves the characteristic water network found in bromodomain binding sites, with CPI-637 forming hydrogen bonds with conserved water molecules that bridge the ligand to protein residues [5].